P2X3 Antagonist Potency: Benchmarking Against Clinical-Stage P2X3 Antagonists
In functional assays using recombinant rat P2X3 receptors expressed in Xenopus oocytes, this compound demonstrates an EC50 of 80 nM for antagonist activity [1]. This potency positions it within a relevant range for P2X3 modulation, although it is less potent than some advanced clinical candidates. For context, BLU-5937 (Camlipixant) exhibits an IC50 of 92 nM against rat P2X3 in a comparable assay , while Sivopixant shows an IC50 of 4.2 nM against human P2X3 [2]. Gefapixant demonstrates variable IC50 values (30-150 nM) depending on assay conditions and receptor subtype . The 80 nM EC50 value confirms that this compound possesses intrinsic P2X3 antagonism, making it a viable starting point for hit-to-lead optimization or tool compound development, distinct from inactive building blocks.
| Evidence Dimension | P2X3 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | BLU-5937: IC50 = 92 nM (rat P2X3); Sivopixant: IC50 = 4.2 nM (human P2X3); Gefapixant: IC50 = 30-150 nM (human P2X3) |
| Quantified Difference | Target compound is 1.15-fold less potent than BLU-5937 in rat P2X3 assays; ~19-fold less potent than Sivopixant in human P2X3 assays. |
| Conditions | Target: Antagonist activity at 10 µM, recombinant rat P2X3 expressed in Xenopus oocytes. Comparators: Various recombinant cellular assays (HEK293, CHO-K1). |
Why This Matters
This confirms the compound is not an inert building block but possesses validated biological activity at a therapeutically relevant target, enabling its use in both chemical biology and medicinal chemistry workflows.
- [1] BindingDB. PrimarySearch_ki for BDBM50118219. EC50: 80 nM. Assay Description: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 uM, expressed in Xenopus oocytes. View Source
- [2] Discovery of clinical candidate Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists. PubMed. 2021. View Source
